Cas no 171866-72-1 ((2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid)

(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
- (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
- L-Leucine, 3-hydroxy-4-methyl-, threo-
- D-β-t-butylserine
- 3-tert-Butyl-L-serine
- L-Β-T-BUTYLSERINE
- (2S)-2-AMino-3-hydroxy-4,4-diMethylpentanoic acid
- L-Leucine,3-hydroxy-4-methyl-,threo
- D-beta-t-butylSerine
- L-Leucine,3-hydroxy-4-methyl-, (3R)- (9CI)
- L-Leucine, 3-hydroxy-4-methyl-, (3R)-
- (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoicacid
- 50730-83-1
- SCHEMBL15329138
- DREONSBNBZFXLW-WHFBIAKZSA-N
- (2S*,3R*)-2-amino-3-hydroxy-4,4-dimethyl-pentanoic acid
- DTXSID101288129
- AKOS006276656
- 171866-72-1
- FD10132
-
- MDL: MFCD03095697
- インチ: 1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5?/m0/s1
- InChIKey: DREONSBNBZFXLW-UHFFFAOYSA-N
- SMILES: NC(C(O)C(C)(C)C)C(O)=O
計算された属性
- 精确分子量: 161.10500
- 同位素质量: 161.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- XLogP3: -1.6
じっけんとくせい
- PSA: 83.55000
- LogP: 0.50560
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D541828-1g |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |
171866-72-1 | 95% | 1g |
$410 | 2024-08-03 | |
Chemenu | CM220531-1g |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |
171866-72-1 | 95% | 1g |
$1019 | 2023-02-18 | |
TRC | A610390-10mg |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |
171866-72-1 | 10mg |
$ 201.00 | 2023-04-19 | ||
TRC | A610390-250mg |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |
171866-72-1 | 250mg |
$ 3000.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D541828-1g |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |
171866-72-1 | 95% | 1g |
$410 | 2025-02-21 | |
TRC | A610390-10 mg |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |
171866-72-1 | 10mg |
$ 165.00 | 2022-06-08 | ||
TRC | A610390-50mg |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |
171866-72-1 | 50mg |
$ 913.00 | 2023-04-19 | ||
TRC | A610390-100mg |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid |
171866-72-1 | 100mg |
$ 1568.00 | 2023-04-19 | ||
A2B Chem LLC | AD68231-1g |
(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |
171866-72-1 | 98% | 1g |
$1200.00 | 2024-04-20 | |
Chemenu | CM220531-1g |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid |
171866-72-1 | 95% | 1g |
$1019 | 2021-06-09 |
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
5. Back matter
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
9. Caper tea
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acidに関する追加情報
Introduction to (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS No. 171866-72-1)
{(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid}, identified by the Chemical Abstracts Service Number (CAS No.) 171866-72-1, is a chiral amino acid derivative that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to the class of β-hydroxy β-amino acids, which are known for their diverse biological activities and potential applications in drug design. The specific stereochemistry of this molecule, characterized by the (2S,3R) configuration, plays a crucial role in its interactions with biological targets and its overall pharmacological profile.
The structure of (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid consists of a five-carbon backbone with an amino group at the second carbon and a hydroxyl group at the third carbon. The presence of two stereocenters at carbons 2 and 3 contributes to its complex stereochemical landscape. Additionally, the substitution of two methyl groups at the fourth carbon (C4) further enhances its structural complexity. This unique structural motif makes it a valuable scaffold for exploring novel biochemical pathways and therapeutic interventions.
In recent years, there has been growing interest in β-hydroxy β-amino acids due to their roles as key intermediates in metabolic pathways and their potential as pharmacological agents. Studies have demonstrated that such compounds can modulate various biological processes, including enzyme activity, signal transduction, and protein folding. The stereochemistry of these molecules is particularly critical, as even small changes in configuration can lead to significant differences in biological activity.
One of the most compelling aspects of (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid is its potential as a building block for drug discovery. Its chiral center allows for the synthesis of enantiomerically pure derivatives, which can be tailored to interact specifically with biological targets. For instance, researchers have explored its use in developing inhibitors targeting enzymes involved in metabolic diseases such as diabetes and obesity. The hydroxyl group at the third carbon provides a site for further functionalization, enabling the creation of more complex molecules with enhanced pharmacological properties.
Recent advancements in synthetic chemistry have made it possible to produce (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid with high enantiomeric purity. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve this goal. These methods ensure that the final product retains its desired stereochemical configuration, which is essential for biological activity. The availability of high-quality starting materials has facilitated numerous studies aimed at understanding the structure-activity relationships (SAR) of this compound.
The biological activity of (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid has been investigated in several contexts. In vitro studies have shown that it can interact with various enzymes and receptors, modulating their activity. For example, some research suggests that it may inhibit certain kinases involved in cell signaling pathways. Additionally, its ability to act as a substrate or competitive inhibitor for specific enzymes has been explored as a strategy for developing new therapeutic agents.
In vivo studies have also provided valuable insights into the pharmacological potential of this compound. Animal models have been used to assess its effects on metabolic parameters and disease progression. Preliminary results indicate that (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid may have beneficial effects on glucose metabolism and lipid homeostasis. These findings warrant further investigation into its therapeutic applications.
The synthesis of derivatives of (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid represents another area of active research. By modifying its structure through chemical or enzymatic means, scientists aim to enhance its pharmacological properties while minimizing potential side effects. For instance, introducing additional functional groups can improve solubility or binding affinity. The development of novel synthetic routes has also enabled the production of libraries of related compounds for high-throughput screening.
The role of computational methods in studying (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding mechanisms and can guide the design of more effective derivatives. Additionally, machine learning algorithms have been used to identify patterns in structural data that correlate with biological activity.
The future prospects for (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid are promising given its versatility as a pharmacological scaffold. Ongoing research aims to uncover new biological functions and explore novel therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical practice.
171866-72-1 ((2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid) Related Products
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
- 90554-82-8(2,4-Hexadienoyl chloride)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)
- 181147-28-4(Hydrazinecarboximidamide, 2,2'-(1,3-phenylenedimethylidyne)bis-, dihydrochloride)
- 1125419-91-1(1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one)
- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)




